2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Description
2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety. The molecular scaffold combines aromatic, electron-rich benzodioxin and thiazole rings, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFXPRNYJAETDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazol-2-amine core. In this method, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde reacts with thiourea in the presence of α-haloketones or α-haloesters. For example, bromopyruvic acid serves as the α-halo carbonyl component, enabling cyclization under refluxing ethanol to yield the thiazole ring.
Reaction Conditions :
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by thiourea, followed by cyclization with the α-halo carbonyl compound. Elimination of HX (X = Br, Cl) generates the thiazole ring, with subsequent hydrolysis of the thiourea-derived intermediate to the primary amine.
Alternative Route: Suzuki-Miyaura Coupling
For enhanced regiocontrol, a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-1,3-thiazol-2-amine and 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid offers a modular approach. This method circumvents the limitations of Hantzsch cyclization in sterically hindered systems.
Optimized Parameters :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Dioxane/water (4:1)
- Temperature : 100°C, 8 hours
- Yield : 78%
Preparation of 2-Chlorobenzoyl Chloride (Intermediate B)
Direct Chlorination of Benzoic Acid
2-Chlorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under controlled conditions.
Procedure :
- Molar Ratio : 2-Chlorobenzoic acid : SOCl₂ = 1:2.5
- Solvent : Toluene (anhydrous)
- Temperature : 70°C, 4 hours
- Workup : Distillation under reduced pressure
- Purity : >98% (by ¹H NMR)
Safety Note : Excess SOCl₂ is quenched with ice-cold water in a fume hood to prevent HCl gas release.
Amide Coupling: Final Step Assembly
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting Intermediate A with Intermediate B in a biphasic system.
Protocol :
- Aqueous Phase : 10% NaOH solution containing Intermediate A (1 equiv).
- Organic Phase : 2-Chlorobenzoyl chloride (1.2 equiv) in dichloromethane.
- Stirring : Vigorous agitation at 0°C for 2 hours.
- Yield : 60–65%.
Limitations : Rapid hydrolysis of the acyl chloride in aqueous media necessitates strict temperature control.
Carbodiimide-Mediated Coupling
Modern protocols favor carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimized Conditions :
- Solvent : Dichloromethane (anhydrous)
- Coupling Agent : EDCI (1.5 equiv), DMAP (0.1 equiv)
- Temperature : Room temperature, 16 hours
- Yield : 85–90%
Advantages : Superior functional group tolerance and reduced side reactions compared to Schotten-Baumann.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 168–170°C (uncorrected).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Cyclization | 65–72 | 95–98 | Moderate | High |
| Suzuki-Miyaura | 78 | >99 | High | Moderate |
| Schotten-Baumann | 60–65 | 90–92 | Low | Low |
| EDCI/DMAP Coupling | 85–90 | >99 | High | Moderate |
Key Observations :
- The EDCI/DMAP method offers the best balance of yield and purity but requires anhydrous conditions.
- Suzuki-Miyaura coupling is preferable for large-scale production despite higher catalyst costs.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Unwanted regioisomers may form during Hantzsch cyclization. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired product.
Acyl Chloride Hydrolysis
Stoichiometric excess of acyl chloride (1.2–1.5 equiv) compensates for hydrolysis losses in Schotten-Baumann reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzamide Site
The 2-chloro substituent on the benzamide ring participates in nucleophilic substitution reactions under basic conditions. Reported transformations include:
Mechanistic Insight : The electron-withdrawing benzodioxin-thiazole system activates the chloro group for SNAr (nucleophilic aromatic substitution), particularly with strong nucleophiles like amines or thiols .
Hydrolysis of the Amide Bond
The central amide linkage undergoes acid- or base-catalyzed hydrolysis:
Key Finding : Base-mediated hydrolysis is faster due to resonance stabilization of the tetrahedral intermediate.
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution at the 5-position:
Regioselectivity : The electron-rich benzodioxin group directs electrophiles to the thiazole’s 5-position via conjugation .
Coordination with Metal Ions
The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source Analogs |
|---|---|---|---|---|
| Cu(II) | EtOH, RT, 2h | [Cu(L)₂Cl₂] (L = ligand) | 4.8 | |
| Fe(III) | MeOH, 60°C, 4h | Octahedral Fe(III)-thiazole complex | 3.5 |
Application : These complexes show enhanced solubility in polar aprotic solvents, useful in catalysis .
Oxidative Degradation of the Benzodioxin Moiety
The benzodioxin ring undergoes oxidative cleavage under strong conditions:
| Oxidizing Agent | Conditions | Products | Yield | Source Analogs |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6h | 3,4-Dihydroxybenzoic acid derivatives | 45% | |
| H₂O₂/HCl | RT, 24h | Quinone intermediates | 30% |
Stability Note : The benzodioxin ring is stable under mild acidic/basic conditions but degrades in strong oxidizers .
Functionalization via Cross-Coupling Reactions
The thiazole and benzodioxin systems enable palladium-catalyzed couplings:
Limitation : Steric hindrance from the benzodioxin group reduces yields in bulkier substrates .
Key Research Gaps
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, the thiazole derivatives are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have shown that such compounds can induce apoptosis in cancer cells and inhibit metastasis .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The benzodioxin structure enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively. Studies have reported that derivatives of this compound exhibit activity against various bacterial strains and fungi .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The antioxidant properties attributed to the benzodioxin moiety play a crucial role in scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This makes them potential candidates for treating inflammatory disorders.
Case Study 1: Cancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives for their anticancer properties. Among them, a derivative closely related to this compound showed promising results in inhibiting cell proliferation in breast cancer cell lines .
Case Study 2: Neuroprotection
In a preclinical trial examining neuroprotective agents for Alzheimer's disease, researchers found that administering a thiazole-based compound significantly reduced neuroinflammation and improved cognitive function in animal models . The study emphasized the importance of further exploring this class of compounds for therapeutic development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Bioactivity: D4476 demonstrates immunomodulatory activity via Treg inhibition, suggesting the benzodioxin-thiazole scaffold is pharmacologically versatile. The absence of a pyridinyl-imidazole group in the target compound may limit similar activity .
- Synthetic Utility : Acetonitrile derivatives (e.g., CAS 499771-17-4) serve as intermediates, highlighting the scaffold’s adaptability in organic synthesis .
Biological Activity
Introduction
2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 250.72 g/mol |
| CAS Number | [Proposed CAS number] |
| Physical State | Solid (powder) |
The compound features a benzamide core substituted with a thiazole and a benzodioxin moiety, which are believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown effectiveness against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit cell proliferation in lung carcinoma and breast carcinoma models with IC50 values below 10 μM .
The proposed mechanism for the antitumor activity of this compound involves the inhibition of key enzymes associated with tumor growth. Inhibition of cyclooxygenase (COX) pathways has been noted in structurally related compounds . Additionally, studies on benzamide derivatives suggest that they may interfere with cellular signaling pathways critical for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiazole and benzodioxin moieties appears to enhance the binding affinity to target proteins involved in cell growth regulation. Modifications at various positions on the benzamide core can lead to altered potency and selectivity against different cancer types .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of benzamide derivatives were tested against multiple cancer cell lines. The compound exhibited notable cytotoxicity against HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma) cell lines. The results indicated an IC50 value of approximately 8 μM for HCT116 cells, suggesting significant potential for further development as an anticancer agent .
Study 2: In Vivo Studies
In vivo studies using mouse models have shown promising results regarding the efficacy of thiazole derivatives in reducing tumor size. Mice treated with the compound displayed a marked decrease in tumor volume compared to control groups receiving no treatment or standard chemotherapy agents .
Q & A
Basic Research Questions
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with software like SHELXL (part of the SHELX suite) to resolve molecular geometry. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Pair this with nuclear magnetic resonance (NMR) to confirm functional group connectivity. For example, the benzodioxin and thiazole moieties produce distinct aromatic proton signals in H-NMR.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Employ Annexin V/PI staining via flow cytometry (e.g., FACSCanto™ cytometer) to assess apoptosis induction, as done for structurally related benzodioxin-thiazole hybrids . For kinase inhibition, use in vitro kinase assays (IVKA) with recombinant kinases (e.g., CK1δ) and ATP analogs (e.g., P-γ-ATP), followed by autoradiography or phosphopeptide enrichment for LC-MS/MS analysis .
Q. How can solubility and stability be optimized for cell-based studies?
- Methodological Answer : Test solubility in DMSO (up to 100 mM) or ethanol (50 mM), as demonstrated for similar compounds like D4476 . Pre-formulate with cyclodextrins or liposomal carriers if precipitation occurs in aqueous buffers. Monitor stability via HPLC at 30°C over 24 hours to mimic physiological conditions.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in kinase inhibition potency across studies?
- Methodological Answer : Variations in IC values may arise from assay conditions (e.g., Mg concentration, ATP levels). Standardize protocols using 15 µM ATP and 15 mM MgCl in kinase buffer (pH 7.0) . Include kinase-dead mutants (e.g., CK1.2-K40A) as negative controls to confirm target specificity . Cross-validate with thermal shift assays to measure binding affinity.
Q. How can this compound’s immunomodulatory potential be investigated in tuberculosis models?
- Methodological Answer : Co-administer with Bacillus Calmette-Guérin (BCG) vaccine in murine models and quantify T regulatory (Treg) cell populations via flow cytometry (CD4/CD25/FoxP3). Use small-molecule inhibitors like suplatast tosylate (Th2 suppressor) alongside D4476 (Treg inhibitor) to assess synergistic effects, as reported in tuberculosis immunotherapy studies .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against CK1δ’s ATP-binding pocket (PDB: 3UYT) to identify critical interactions (e.g., hydrogen bonds with Lys40). Validate predictions with alanine-scanning mutagenesis. Use QSAR models trained on benzodioxin-thiazole analogs to predict modifications enhancing selectivity over PKD1 or p38α MAPK .
Q. How can researchers address conflicting apoptosis data in different cancer cell lines?
- Methodological Answer : Profile apoptosis markers (e.g., caspase-3 cleavage) via Western blotting in parallel with metabolic assays (e.g., MTT). Account for cell line-specific factors like p53 status or Bcl-2 expression. For example, the compound’s proapoptotic effect (IC = 0.89–2.69 µM) is potent in p53-mutant lines but may require co-treatment with DNA damage inducers in resistant models .
Data Analysis and Interpretation
Q. What statistical methods are critical for validating kinase inhibition data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values from dose-response curves. Apply Welch’s t-test for comparing phosphorylation levels between treated and control groups. Correct for multiple comparisons (e.g., Benjamini-Hochberg) in phosphoproteomics datasets .
Q. How should crystallographic data be analyzed to confirm molecular packing interactions?
- Methodological Answer : Analyze hydrogen-bonding networks and π-π stacking in SHELXL-refined structures. For example, the benzodioxin ring may form CH-π interactions with adjacent thiazole groups, influencing crystal stability. Report R-factors (<5% for high-quality data) and validate with residual density maps .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
